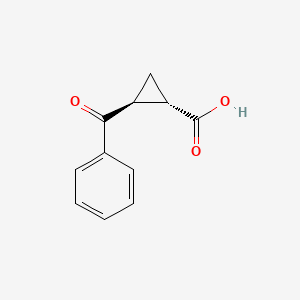

Trans-2-benzoyl-cyclopropanecarboxylic acid

Descripción

Propiedades

IUPAC Name |

(1S,2S)-2-benzoylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZSGYYDOQYLNR-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-benzoyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of diazo esters with alkenes to form cyclopropane derivatives, followed by selective transformations of the vinyl and ester groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the desired enantiomeric purity and chemical stability.

Análisis De Reacciones Químicas

Types of Reactions

Trans-2-benzoyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

Chemistry

TBC serves as a chiral building block in organic synthesis. Its unique structure enables the formation of various derivatives that are essential for developing complex organic molecules. The compound has been used to create new materials and improve chemical processes in industrial applications.

Biology

Research has indicated that TBC interacts with various biomolecules, making it a subject of interest in biological studies. Its potential biological activities include:

- Serotonin Receptor Modulation : TBC has shown selective agonistic activity at the 5-HT2C receptor, which is linked to mood regulation and appetite control. This interaction suggests potential therapeutic effects for treating mood disorders and obesity.

- Antidiabetic Effects : The compound may modulate the GPR120 receptor involved in glucose metabolism and insulin sensitivity, indicating its potential as an antidiabetic agent.

- Anti-inflammatory Properties : TBC has demonstrated the ability to reduce inflammation by enhancing cellular defenses against oxidative stress, providing protective effects against inflammatory diseases.

Case Study 1: Serotonin Receptor Modulation

A study explored the pharmacological properties of cyclopropane derivatives, where TBC exhibited significant efficacy at the 5-HT2C receptor compared to other receptor subtypes. This selectivity highlights TBC's potential for further research into antidepressant properties.

Case Study 2: Antidiabetic Research

Investigations into TBC's role in glucose metabolism revealed its capacity to enhance insulin sensitivity through GPR120 modulation. This finding positions TBC as a candidate for managing diabetes and metabolic syndrome.

Industrial Applications

In industrial settings, TBC is utilized for developing new materials and optimizing chemical processes. Its ability to act as a precursor in drug synthesis is particularly noteworthy, offering pathways for creating novel therapeutic agents.

Mecanismo De Acción

The mechanism by which Trans-2-benzoyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations

Key analogs differ in substituents attached to the cyclopropane ring:

Key Observations :

Stereoisomerism

Enantiomers of 2-phenylcyclopropanecarboxylic acid (e.g., (1R,2S)- and (1S,2R)- forms, CAS 48126-51-8 and 23020-18-0) highlight the role of stereochemistry in biological activity and synthetic applications. For example, specific enantiomers may act as chiral building blocks for pharmaceuticals .

Comparison with Cyclopentane-Based Analogs

Cyclopentane derivatives with benzoyl or substituted benzoyl groups exhibit distinct properties due to reduced ring strain and larger ring size:

Key Observations :

- Cyclopentane analogs have higher molecular weights and altered electronic properties due to substituent positioning (e.g., 4-methyl vs. 3-methoxy groups) .

Data Tables

Table 1: Cyclopropane Derivatives

Actividad Biológica

Trans-2-benzoyl-cyclopropanecarboxylic acid (TBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with TBC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The molecular formula is , and it features a benzoyl group attached to a cyclopropanecarboxylic acid moiety. This structural configuration is believed to influence its interaction with biological targets.

Research indicates that TBC may interact with various biological pathways, primarily through modulation of specific receptors and enzymes. Notably, studies have shown that compounds related to TBC can act as agonists for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control . The activation of this receptor has been linked to potential therapeutic effects in treating depression, anxiety disorders, and obesity .

1. Antidiabetic Effects

TBC has been investigated for its role in modulating the GPR120 receptor, which is involved in glucose metabolism and insulin sensitivity. Research suggests that compounds targeting GPR120 can help manage conditions such as diabetes and metabolic syndrome . The ability of TBC to enhance insulin sensitivity indicates its potential as an antidiabetic agent.

2. Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation through its action on pathways related to oxidative stress. By inhibiting the Keap1-Nrf2 interaction, TBC may enhance the cellular defense mechanisms against oxidative damage, thus providing protective effects against various inflammatory diseases .

Case Study: Serotonin Receptor Modulation

In a study examining the pharmacological properties of cyclopropane derivatives, TBC was found to exhibit selective agonistic activity at the 5-HT2C receptor. This selectivity was demonstrated through functional assays where TBC showed significant efficacy compared to other receptor subtypes . The findings suggest that TBC could be further explored for its antidepressant properties.

Table 1: Biological Activities of this compound

Q & A

Q. What methodologies confirm the absence of diradical intermediates in photochemical cyclopropanation routes?

- Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy detects transient diradicals. Laser flash photolysis coupled with UV-Vis spectroscopy monitors nanosecond-scale intermediates. Computational studies (CASSCF) model singlet vs. triplet transition states .

Structure-Activity Relationship (SAR) Studies

Q. How can SAR studies optimize the bioactivity of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.